molecular formula C20H28Br2N8 B14186514 5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole] CAS No. 848143-72-6

5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]

Katalognummer: B14186514
CAS-Nummer: 848143-72-6
Molekulargewicht: 540.3 g/mol
InChI-Schlüssel: VQWYVIASAFZKKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole] is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom Tetrazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and coordination chemistry

Vorbereitungsmethoden

The synthesis of 5,5’-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole] typically involves the reaction of 1,4-phenylenediamine with 6-bromohexyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

    Starting Materials: 1,4-Phenylenediamine and 6-bromohexyl isocyanide.

    Catalyst: A suitable catalyst such as a transition metal complex.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere at elevated temperatures.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and reduce costs.

Analyse Chemischer Reaktionen

5,5’-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole] undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states of the compound.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form larger, more complex structures.

Common reagents and conditions used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5,5’-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole] has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic properties.

    Materials Science: It can be used in the development of new materials with unique electronic, optical, or mechanical properties.

    Coordination Chemistry: The compound can act as a ligand in the formation of coordination complexes with transition metals, which can have applications in catalysis and materials science.

    Biological Research: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibition and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 5,5’-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole] depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the binding affinity and specificity of the compound for its target.

Vergleich Mit ähnlichen Verbindungen

5,5’-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole] can be compared with other similar compounds, such as:

    5,5’-(1,4-Phenylene)bis[1-(6-bromohexyl)-1H-tetrazole]: This compound has a similar structure but with different substitution patterns on the tetrazole ring.

    5,5’-(1,4-Phenylene)bis[2-(6-chlorohexyl)-2H-tetrazole]: This compound has chlorine atoms instead of bromine atoms, which can affect its reactivity and properties.

    5,5’-(1,4-Phenylene)bis[2-(6-iodohexyl)-2H-tetrazole]: This compound has iodine atoms, which can lead to different chemical and physical properties compared to the bromine-substituted compound.

Eigenschaften

CAS-Nummer

848143-72-6

Molekularformel

C20H28Br2N8

Molekulargewicht

540.3 g/mol

IUPAC-Name

2-(6-bromohexyl)-5-[4-[2-(6-bromohexyl)tetrazol-5-yl]phenyl]tetrazole

InChI

InChI=1S/C20H28Br2N8/c21-13-5-1-3-7-15-29-25-19(23-27-29)17-9-11-18(12-10-17)20-24-28-30(26-20)16-8-4-2-6-14-22/h9-12H,1-8,13-16H2

InChI-Schlüssel

VQWYVIASAFZKKQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NN(N=N2)CCCCCCBr)C3=NN(N=N3)CCCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.